molecular formula C10H11N13O4 B11106628 1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]-1H-1,2,3-triazole-5-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]-1H-1,2,3-triazole-5-carbohydrazide

Cat. No.: B11106628
M. Wt: 377.28 g/mol
InChI Key: LVEKMSPPRLWZLK-UUILKARUSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N’-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]-1H-1,2,3-triazole-5-carbohydrazide is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a tetrazole ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N’-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]-1H-1,2,3-triazole-5-carbohydrazide typically involves multi-step reactions starting from commercially available precursors. The general synthetic route may include:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the triazole ring via azide-alkyne cycloaddition.
  • Incorporation of the tetrazole ring through nitration and subsequent cyclization.
  • Final condensation reactions to form the carbohydrazide moiety.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-purity reagents.
  • Controlled temperature and pressure conditions.
  • Catalysts to enhance reaction rates.
  • Purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N’-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]-1H-1,2,3-triazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

  • Oxidation products include nitro derivatives.
  • Reduction products include amine derivatives.
  • Substitution products depend on the specific reagents used.

Scientific Research Applications

Chemistry

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its unique electronic properties due to the presence of multiple heterocyclic rings.

Biology and Medicine

  • Potential applications as a pharmaceutical intermediate.
  • Investigated for its antimicrobial and anticancer properties.

Industry

  • Utilized in the development of advanced materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N’-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]-1H-1,2,3-triazole-5-carbohydrazide involves interactions with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to engage in various binding interactions, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-1H-1,2,3-triazole-5-carbohydrazide
  • 1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N’-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]-1H-1,2,3-triazole-5-carbohydrazide

Uniqueness

The presence of multiple heterocyclic rings and functional groups in 1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N’-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]-1H-1,2,3-triazole-5-carbohydrazide makes it unique compared to other similar compounds. Its specific arrangement of atoms and functional groups imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H11N13O4

Molecular Weight

377.28 g/mol

IUPAC Name

3-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]triazole-4-carboxamide

InChI

InChI=1S/C10H11N13O4/c1-4(3-21-16-10(15-19-21)23(25)26)12-14-9(24)6-5(2)13-20-22(6)8-7(11)17-27-18-8/h3H2,1-2H3,(H2,11,17)(H,14,24)/b12-4+

InChI Key

LVEKMSPPRLWZLK-UUILKARUSA-N

Isomeric SMILES

CC1=C(N(N=N1)C2=NON=C2N)C(=O)N/N=C(\C)/CN3N=C(N=N3)[N+](=O)[O-]

Canonical SMILES

CC1=C(N(N=N1)C2=NON=C2N)C(=O)NN=C(C)CN3N=C(N=N3)[N+](=O)[O-]

Origin of Product

United States

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